2,2-Dimethyl-6-Chromanesulfonyl Chloride
Overview
Description
2,2-Dimethyl-6-Chromanesulfonyl Chloride is an organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . It is known for its role in various chemical reactions and applications in scientific research. The compound is characterized by its brown powder form and is classified as an irritant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-Chromanesulfonyl Chloride typically involves the reaction of 2,2-Dimethylchroman with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group . The process requires careful handling due to the corrosive nature of chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-Chromanesulfonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
2,2-Dimethyl-6-Chromanesulfonyl Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-Chromanesulfonyl Chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylchroman-6-sulfonyl chloride
- 2,2-Dimethylchroman-6-sulphonyl chloride
- 3,4-Dihydro-2,2-dimethyl-2H-chromene-6-sulphonyl chloride
Uniqueness
2,2-Dimethyl-6-Chromanesulfonyl Chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQKIRXYJVLZAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381544 | |
Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131880-55-2 | |
Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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